molecular formula C12H15NO3S B14131348 Ethyl 2-[(ethoxythioxomethyl)amino]benzoate CAS No. 928707-71-5

Ethyl 2-[(ethoxythioxomethyl)amino]benzoate

Cat. No.: B14131348
CAS No.: 928707-71-5
M. Wt: 253.32 g/mol
InChI Key: UHGFJRTXJWOHAT-UHFFFAOYSA-N
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Description

Ethyl 2-[(ethoxythioxomethyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is notable for its unique structure, which includes an ethoxythioxomethyl group attached to an amino-substituted benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(ethoxythioxomethyl)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to ensure complete conversion of the acid to the ester. The ethoxythioxomethyl group is introduced through a subsequent reaction involving ethyl chloroformate and sodium ethoxide, followed by the addition of carbon disulfide to form the thioxomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(ethoxythioxomethyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiourea are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Amino or thiol-substituted benzoates.

Scientific Research Applications

Ethyl 2-[(ethoxythioxomethyl)amino]benzoate has several applications in scientific research:

    Biology: Studied for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(ethoxythioxomethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxythioxomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl 2-[(ethoxythioxomethyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 2-aminobenzoate: Lacks the thioxomethyl group, making it less reactive in certain chemical reactions.

    Ethyl 4-aminobenzoate: Has a different substitution pattern on the benzene ring, leading to different reactivity and biological activity.

    Ethyl 2-[(methylthioxomethyl)amino]benzoate: Similar structure but with a methyl group instead of an ethoxy group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

928707-71-5

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

ethyl 2-(ethoxycarbothioylamino)benzoate

InChI

InChI=1S/C12H15NO3S/c1-3-15-11(14)9-7-5-6-8-10(9)13-12(17)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,17)

InChI Key

UHGFJRTXJWOHAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)OCC

Origin of Product

United States

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